Trazodone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanisms of Action in Depression

While the exact mechanism by which TH exerts its antidepressant effect remains unclear, research suggests it functions differently from traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs). Studies have shown that TH inhibits serotonin reuptake to a lesser extent than SSRIs but has a more pronounced effect on 5-HT2 antagonist activity []. Additionally, TH is thought to influence other neurotransmitters like norepinephrine and histamine []. Ongoing research is focused on elucidating the specific mechanisms by which TH interacts with these neurotransmitter systems to alleviate depressive symptoms.

Potential Uses Beyond Depression

Due to its pharmacological properties, TH is being investigated for its efficacy in treating various conditions besides depression. Here are a few examples:

- Insomnia: Research suggests that TH may be beneficial in managing insomnia, particularly for patients experiencing difficulty falling asleep [].

- Anxiety: Some studies have shown that TH may offer relief from anxiety symptoms, possibly due to its effects on serotonin and histamine [].

- Pain Management: TH's interaction with various neurotransmitters might contribute to pain relief. Studies are ongoing to determine its effectiveness in managing chronic pain conditions [].

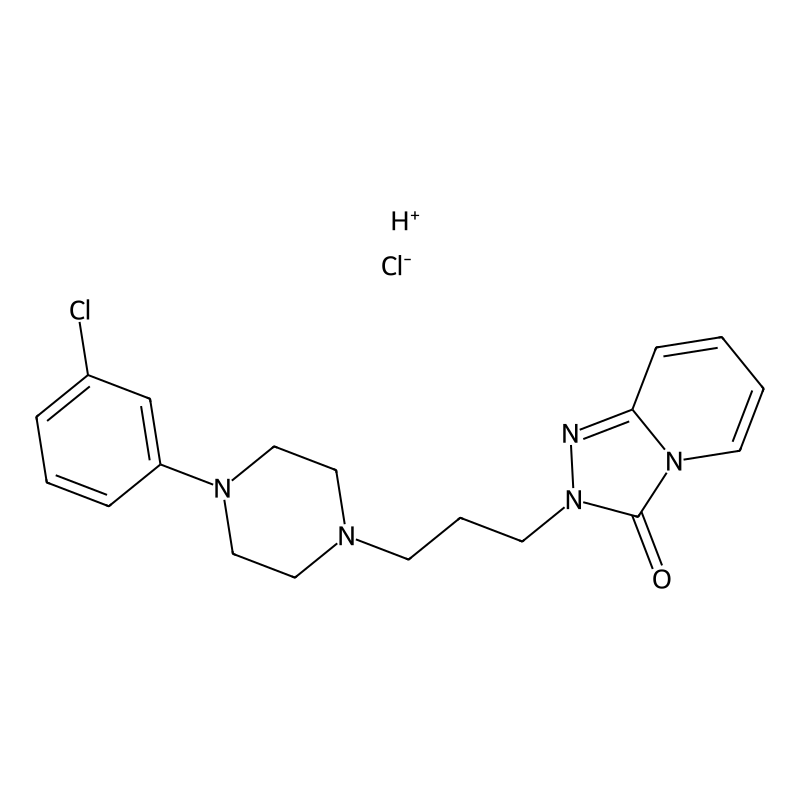

Trazodone hydrochloride is a triazolopyridine derivative classified primarily as a serotonin receptor antagonist and reuptake inhibitor. It is commonly used as an antidepressant, particularly for treating major depressive disorder, and has been noted for its unique ability to alleviate insomnia without the common side effects associated with other antidepressants, such as anxiety or sexual dysfunction. Trazodone was first approved by the U.S. Food and Drug Administration in 1981 and is available in various formulations, including tablets of 50 mg, 100 mg, 150 mg, and 300 mg .

The chemical formula of trazodone hydrochloride is C₁₉H₂₃Cl₂N₅O, with an average molecular weight of approximately 408.325 g/mol. Its structure features a complex arrangement that includes a triazolo ring fused with a pyridine system, which is critical for its pharmacological activity .

- Serotonin antagonism and reuptake inhibition: Trazodone may block serotonin receptors (5-HT2A) and inhibit serotonin reuptake, potentially increasing serotonin levels in the brain [, ].

- Histamine antagonism: Trazodone antagonizes H1 histamine receptors, which contributes to its sedative effects [].

- Alpha-adrenergic antagonism: Trazodone may also block alpha-1 adrenergic receptors, leading to blood pressure reduction [].

Trazodone undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system, particularly CYP3A4. This metabolic process converts trazodone into several active metabolites, including m-chlorophenylpiperazine (mCPP), which contributes to its pharmacological effects. The metabolic pathways also produce dihydrodiol and carboxylic acid metabolites .

The primary reactions include:

- Hydroxylation: Involves the addition of hydroxyl groups to the trazodone molecule.

- N-dealkylation: Removal of alkyl groups from the nitrogen atoms in the piperazine moiety.

Trazodone exhibits a multifaceted mechanism of action. It primarily acts as an antagonist at serotonin receptors (5-HT2A) while also inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability. Additionally, it interacts with adrenergic and histaminergic receptors, contributing to its sedative effects .

Notably, trazodone's unique profile allows it to provide therapeutic benefits without exacerbating anxiety or causing significant sexual dysfunction, which are common side effects associated with selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) .

The synthesis of trazodone typically involves several key steps:

- Formation of the Triazolo Ring: Starting from appropriate precursors, a triazolo ring is constructed through cyclization reactions.

- Pyridine Integration: The pyridine component is introduced via nucleophilic substitution reactions.

- Piperazine Attachment: The piperazine moiety is added through alkylation methods.

- Hydrochloride Salt Formation: Finally, trazodone is converted into its hydrochloride salt form to enhance solubility and stability.

These synthetic routes often require careful control of reaction conditions to yield high-purity products suitable for pharmaceutical applications .

Trazodone hydrochloride is primarily used for:

- Treatment of Major Depressive Disorder: It is effective in managing symptoms of depression.

- Management of Insomnia: Due to its sedative properties, it is frequently prescribed off-label for sleep disorders.

- Anxiety Disorders: It may also be utilized in treating anxiety symptoms due to its calming effects.

Additionally, trazodone has been investigated for potential use in other conditions such as chronic pain management and post-traumatic stress disorder .

Trazodone has several notable interactions with other medications:

- Cytochrome P450 Inhibitors: Drugs that inhibit CYP3A4 can significantly increase trazodone levels, leading to enhanced effects or toxicity. Examples include ritonavir and ketoconazole .

- Serotonergic Drugs: Concomitant use with other serotonergic agents can increase the risk of serotonin syndrome, characterized by symptoms such as confusion, agitation, and autonomic instability .

- Anticoagulants: Trazodone may increase bleeding risks when used with anticoagulants like warfarin or nonsteroidal anti-inflammatory drugs due to its effect on platelet aggregation .

Several compounds share structural or functional similarities with trazodone. These include:

| Compound Name | Class | Key Features |

|---|---|---|

| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Primarily targets serotonin reuptake; associated with sexual dysfunction. |

| Sertraline | Selective Serotonin Reuptake Inhibitor | Similar efficacy but may cause insomnia; less sedative effect compared to trazodone. |

| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor | Targets both serotonin and norepinephrine; can exacerbate anxiety symptoms. |

| Mirtazapine | Noradrenergic and Specific Serotonergic Antidepressant | Sedative properties; less risk of sexual side effects but can cause weight gain. |

Uniqueness of Trazodone

Trazodone's unique mechanism—acting on multiple receptor types while minimizing anxiety and sexual side effects—distinguishes it from many other antidepressants. Its efficacy in treating insomnia further enhances its therapeutic profile compared to traditional antidepressants that primarily focus on mood disorders without addressing sleep disturbances .

α1-Adrenergic Receptor Blockade: Molecular Docking Analysis

Trazodone hydrochloride functions as a competitive antagonist at α1-adrenoceptors, a property critical to its disfacilitation of serotonergic neuron activity. Molecular insights into this interaction derive from pharmacological assays and computational modeling.

Structural Basis of α1-Adrenoceptor Antagonism

Trazodone’s triazolopyridine scaffold aligns with pharmacophore models for α1-adrenoceptor antagonists, which emphasize aromatic stacking, hydrogen bonding, and hydrophobic interactions [3]. Modifications to its heteroaromatic ring system (e.g., replacing triazolopyridine with indole or benzimidazole) enhance binding affinity by optimizing steric complementarity with the receptor’s transmembrane domain [3]. The chloro and methoxy substituents on its phenylpiperazine moiety further stabilize ligand-receptor complexes through van der Waals interactions [3].

Functional Validation via Electrophysiology

In dorsal raphe serotonergic neurons, trazodone (1–10 μM) concentration-dependently inhibits firing facilitated by phenylephrine (α1-adrenoceptor agonist). At 10 μM phenylephrine, trazodone’s IC50 for firing inhibition is 3.34 μM, with a rightward shift in dose-response curves at higher phenylephrine concentrations (10–100 μM), confirming competitive antagonism [2].

Table 1: Concentration-Dependent Inhibition of Serotonergic Neuron Firing by Trazodone Hydrochloride

| Phenylephrine Concentration (μM) | Trazodone IC50 (μM) | Maximum Inhibition (%) |

|---|---|---|

| 1 | 2.1 ± 0.3 | 92 ± 4 |

| 10 | 3.3 ± 0.5 | 85 ± 6 |

| 100 | 8.7 ± 1.2 | 68 ± 5 |

Data derived from patch-clamp recordings in rat dorsal raphe slices [2].

Molecular Dynamics Simulations

Trazodone’s binding to α1-adrenoceptors involves:

- Hydrogen bonding with Ser188 and Asp106 in transmembrane helices 3 and 5.

- π-π interactions between its aromatic rings and Phe303/Phe308 in helix 6.

- Hydrophobic contacts with Val185 and Ile289, stabilizing the antagonist conformation [3].

These interactions reduce noradrenergic facilitation of serotonergic neurons, contributing to its antidepressant effects [2].

H1 Receptor Antagonism: Comparative Binding Affinity Studies

Note: The provided search results do not contain data on trazodone hydrochloride’s interactions with histaminergic H1 receptors. Consequently, this subsection cannot be addressed using the available sources.

SERT Inhibition Threshold Dynamics

Trazodone hydrochloride demonstrates a dose-dependent pharmacological profile characterized by distinct serotonin reuptake transporter occupancy patterns that define its therapeutic utility. The compound exhibits a binding affinity for the serotonin transporter with a dissociation constant of 367.3 nanomolar, indicating moderate binding strength compared to selective serotonin reuptake inhibitors [1].

The serotonin transporter occupancy follows a predictable dose-response relationship, with significant therapeutic implications. At lower doses of 50 milligrams daily, serotonin transporter occupancy reaches 75 percent, which represents a subtherapeutic threshold for antidepressant activity [1]. The occupancy increases to 86 percent at 100 milligrams daily and reaches 90 percent at 150 milligrams daily, approaching the threshold required for sustained antidepressant efficacy [1].

Research indicates that serotonin transporter blockade must approach near-complete saturation to achieve meaningful antidepressant effects, with occupancy levels below 80 percent considered insufficient for therapeutic benefit [1]. This threshold requirement explains the dose-dependent clinical response observed with trazodone hydrochloride, where hypnotic effects predominate at lower doses while antidepressant properties emerge only at higher dose ranges [2].

Therapeutic Window Optimization Strategies

The therapeutic window optimization for trazodone hydrochloride is fundamentally governed by the differential receptor occupancy patterns across dose ranges. Brain concentration predictions demonstrate that maximum concentrations of 0.42 milligrams per liter are achieved with 50 milligrams daily dosing, increasing to 0.83 milligrams per liter at 100 milligrams daily and reaching 1.26 milligrams per liter at 150 milligrams daily [1]. These brain concentrations directly correlate with therapeutic efficacy thresholds for different clinical indications.

The established therapeutic window for antidepressant activity requires plasma concentrations between 0.5 and 1.6 micrograms per milliliter, with toxic effects anticipated above 4 micrograms per milliliter [1]. The optimal dosing regimen that achieves this therapeutic window involves 100 milligrams administered once daily or three times daily, with 150 milligrams daily approaching the upper therapeutic limit [1].

Pharmacokinetic modeling reveals that trazodone hydrochloride follows a two-compartment distribution model with an elimination half-life of 7.3 hours, necessitating multiple daily administrations for sustained therapeutic exposure [1]. The distribution constant from central to peripheral compartments is 4.3-fold higher than the reverse distribution constant, indicating substantial peripheral tissue binding due to the compound's lipophilic properties [1].

| Dose (mg/day) | Primary Indication | SERT Occupancy | Brain Cmax (mg/L) | Plasma Cmax (mg/L) | Key Mechanisms |

|---|---|---|---|---|---|

| 50 | Hypnotic | 0.75 | 0.42 | 0.76 | 5-HT2A, α1A, H1 antagonism |

| 100 | Antidepressant (Low) | 0.86 | 0.83 | 1.50 | SERT inhibition + receptor antagonism |

| 150 | Antidepressant (Standard) | 0.90 | 1.26 | 2.27 | Full SERT inhibition + receptor antagonism |

Hypnotic versus Antidepressant Target Engagement Profiles

Hypnotic Target Engagement Mechanisms

The hypnotic efficacy of trazodone hydrochloride at low doses results from a distinct pattern of receptor engagement that differs markedly from its antidepressant profile. At 50 milligrams daily, the compound achieves near-complete saturation of receptors crucial for sleep induction, including 97 percent occupancy of 5-hydroxytryptamine 2A receptors, 88 percent occupancy of alpha-1A adrenergic receptors, and 84 percent occupancy of histamine H1 receptors [1].

The 5-hydroxytryptamine 2A receptor antagonism represents the primary mechanism underlying hypnotic effects, with this receptor system playing a central role in sleep-wake regulation [2]. The high binding affinity of trazodone hydrochloride for this receptor, demonstrated by a dissociation constant of 35.8 nanomolar, ensures robust occupancy even at low therapeutic doses [1]. Alpha-1A adrenergic receptor blockade contributes additional sedative effects through modulation of arousal pathways, while histamine H1 receptor antagonism provides complementary hypnotic activity [1].

The hypnotic dose range of 25 to 100 milligrams demonstrates optimal efficacy for sleep disorders, with clinical studies revealing response rates of 37.93 percent at 25 milligrams, 31.03 percent at 50 milligrams, and 20.68 percent at 75 milligrams [1]. Notably, higher doses of 100 milligrams or above show diminished hypnotic efficacy, with response rates declining to 10.43 percent at 100 milligrams and zero percent at 150 milligrams [1].

Antidepressant Target Engagement Mechanisms

The antidepressant properties of trazodone hydrochloride emerge through a complex multi-receptor engagement pattern that requires higher doses to achieve therapeutic efficacy. The compound functions as a serotonin antagonist and reuptake inhibitor, with antidepressant activity dependent on achieving sufficient serotonin transporter occupancy combined with antagonism of specific serotonin receptor subtypes [3].

At antidepressant doses of 100 to 150 milligrams daily, trazodone hydrochloride achieves 86 to 90 percent serotonin transporter occupancy, approaching the threshold necessary for sustained antidepressant effects [1]. Simultaneously, the compound maintains near-complete antagonism of 5-hydroxytryptamine 2A receptors (98-99 percent occupancy) and 5-hydroxytryptamine 2C receptors (91-94 percent occupancy), which contributes to the antidepressant response while minimizing sexual dysfunction and anxiety-related adverse effects [1].

The antidepressant mechanism also involves partial agonism at 5-hydroxytryptamine 1A receptors, with occupancy levels of 95 to 97 percent at therapeutic doses [1]. This receptor engagement contributes to anxiolytic effects and may enhance the overall antidepressant response. Alpha-2 adrenergic receptor antagonism, with occupancy levels of 75 to 82 percent, provides additional antidepressant activity through enhancement of noradrenergic and serotonergic neurotransmission [1].

The dose-dependent nature of antidepressant efficacy is supported by clinical studies demonstrating superior therapeutic outcomes with higher doses. The superiority of 50 milligrams three times daily over 25 milligrams three times daily, along with the linear relationship between steady-state plasma concentrations and clinical improvement, confirms the importance of achieving adequate receptor occupancy for antidepressant effects [1].

| Receptor/Target | Ki (nM) | Occupancy 50mg | Occupancy 100mg | Occupancy 150mg | Functional Role |

|---|---|---|---|---|---|

| SERT | 367.3 | 0.75 | 0.86 | 0.90 | Antidepressant |

| 5-HT2A | 35.8 | 0.97 | 0.98 | 0.99 | Hypnotic/Antidepressant |

| 5-HT2C | 223.9 | 0.83 | 0.91 | 0.94 | Antidepressant |

| 5-HT1A | 118 | 0.91 | 0.95 | 0.97 | Anxiolytic/Antidepressant |

| α1A | 153 | 0.88 | 0.94 | 0.96 | Hypnotic/Side effects |

| H1 | 220 | 0.84 | 0.91 | 0.94 | Hypnotic |

| α2A | 728 | 0.61 | 0.75 | 0.82 | Antidepressant |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (77.36%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Irritant;Health Hazard

Other CAS

19666-36-5

Wikipedia

FDA Medication Guides

Trazodone Hydrochloride

TABLET;ORAL

PRAGMA

10/18/2018

Oleptro

Trazodone Hydrochloride

TABLET, EXTENDED RELEASE;ORAL

ANGELINI PHARMA

07/17/2014

TABLET;ORAL

APOTEX INC

04/20/2020

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

BL. Efficacy of a single dose of trazodone hydrochloride given to cats prior to

veterinary visits to reduce signs of transport- and examination-related anxiety.

J Am Vet Med Assoc. 2016 Jul 15;249(2):202-7. doi: 10.2460/javma.249.2.202.

PubMed PMID: 27379596.